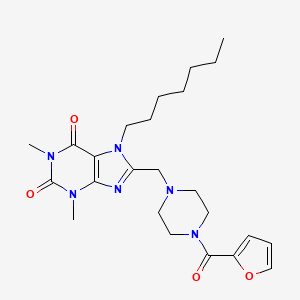
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural components. This compound features a purine core, which is integral to many biological processes, and its functional groups may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N6O4 with a molecular weight of approximately 442.51 g/mol. The structure includes a purine base fused with a furan ring and a piperazine moiety, enhancing its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O4 |
| Molecular Weight | 442.51 g/mol |
| LogP | 1.6746 |
| Polar Surface Area | 72.719 Ų |
| Hydrogen Bond Acceptors Count | 9 |
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Anticancer Properties : Inhibition of PI3K and B-Raf can lead to reduced cell growth in cancerous tissues.
- Neuroprotective Effects : Compounds containing piperazine moieties have been associated with neuroprotective activities.
- Antioxidant Activity : Similar xanthine derivatives show antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of purine derivatives:
- Study on Xanthine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted that xanthine derivatives could inhibit PI3K, suggesting potential applications in treating cancers .
- Neuroprotective Studies : Compounds similar to the target compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
Comparative Analysis
To better understand the uniqueness of this compound compared to other purine derivatives, the following table summarizes key structural features and associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Ethylamino group | Caffeine-like effects |
| 4-(Furan-2-carbonyl)piperazine | Furan and piperazine | Potential neuroprotective effects |
| 1-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 1 | Antioxidant properties |
Propiedades
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSILOCDBOORLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














